Stability and Reactivity Profile
tert-Butyl 4-nitroindoline-1-carboxylate provides a dual-functional scaffold combining the stability of the Boc protecting group with the synthetic utility of the 4-nitro group. The Boc group enables orthogonal protection strategies, remaining stable under basic and nucleophilic conditions while being selectively removable under mild acidic conditions [1]. In contrast, the unprotected analog, 4-nitroindoline (CAS: 84807-26-1), lacks this protective feature and is reported to be 'unstable; typically reduced immediately,' limiting its utility in multi-step syntheses . This stability differential is crucial for planning synthetic routes where the indoline nitrogen must be protected to prevent unwanted side reactions.
| Evidence Dimension | Synthetic Stability and Utility |
|---|---|
| Target Compound Data | Stable under standard storage conditions; Boc group provides protection for the indoline nitrogen during synthetic transformations [1]. |
| Comparator Or Baseline | 4-Nitroindoline (unprotected analog, CAS: 84807-26-1) |
| Quantified Difference | Unstable; typically reduced immediately . |
| Conditions | General organic synthesis conditions; storage and handling. |
Why This Matters
Procurement of the Boc-protected derivative ensures greater stability and versatility in multi-step synthetic pathways compared to the unprotected analog.
- [1] Protective Groups in Organic Synthesis, 4th Edition. Greene, T. W.; Wuts, P. G. M. John Wiley & Sons, 2007. View Source
